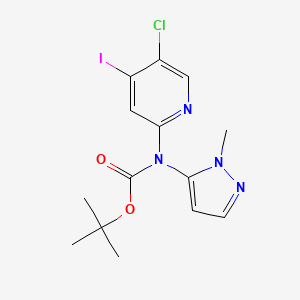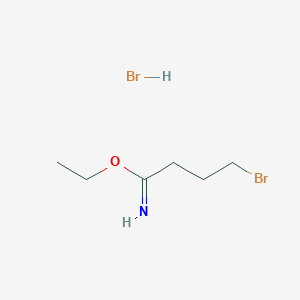![molecular formula C3H7Br3N4 B6295113 [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95% CAS No. 2388515-41-9](/img/structure/B6295113.png)
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a chemical compound with the molecular weight of 338.83 . The IUPAC name for this compound is (3-bromo-1H-1,2,4-triazol-5-yl)methanamine dihydrobromide .
Molecular Structure Analysis
The InChI code for [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is 1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
3-Bromo-MADB has a wide range of scientific research applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. It is also used in the synthesis of organometallic compounds, such as palladium complexes and nickel complexes. In addition, 3-Bromo-MADB is used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction.
Wirkmechanismus
The mechanism of action of 3-Bromo-MADB is not fully understood. However, it is thought to act as a proton transfer agent, allowing for the transfer of protons between molecules. This proton transfer is thought to be the driving force behind many of the reactions that involve 3-Bromo-MADB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-MADB have not been extensively studied. However, it is known to be a strong oxidizing agent, which means it can cause oxidative stress in cells. Additionally, 3-Bromo-MADB has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-MADB in laboratory experiments include its high reactivity, low cost, and wide availability. Additionally, it is relatively easy to handle and store. However, there are some limitations to using 3-Bromo-MADB in laboratory experiments. It is a strong oxidizing agent, which means it can cause oxidative stress in cells. Additionally, it has an inhibitory effect on the enzyme acetylcholinesterase, which can interfere with certain experiments.
Zukünftige Richtungen
The future directions for 3-Bromo-MADB are numerous. It could be used in the synthesis of novel heterocyclic and organometallic compounds. Additionally, it could be used as a catalyst in a variety of organic reactions, such as the Heck reaction and the Suzuki reaction. It could also be used in the development of new drugs, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
3-Bromo-MADB is synthesized through a two-step reaction process. The first step involves the reaction of 1-bromo-2-methyl-4-nitrobenzene with 1-amino-2-methyl-4-nitrobenzene in the presence of a base. This reaction yields 1-bromo-2-methyl-4-nitro-1H-1,2,4-triazole. The second step involves the reaction of 1-bromo-2-methyl-4-nitro-1H-1,2,4-triazole with sodium bromide in the presence of a base. This reaction yields 3-bromo-MADB.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Therefore, precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
Triazoles, the class of compounds to which it belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Cellular Effects
The specific cellular effects of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide are not well-studied. Related triazole compounds have been reported to interact with various cellular processes. For instance, some triazoles have been reported to be potent inhibitors of kinases , which play crucial roles in cell signaling pathways.
Molecular Mechanism
Related triazole compounds have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Related triazole compounds have been reported to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEWROGZKIBCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)



![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)


![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)